N-ethyl-4-pentylbenzamide
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Overview
Description
N-ethyl-4-pentylbenzamide is an organic compound with the molecular formula C14H21NO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a pentyl group at the para position
Scientific Research Applications
N-ethyl-4-pentylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-pentylbenzamide typically involves the reaction of 4-pentylbenzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-pentylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 4-pentylbenzoic acid or 4-pentylbenzaldehyde.
Reduction: Formation of N-ethyl-4-pentylbenzylamine or N-ethyl-4-pentylbenzyl alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of N-ethyl-4-pentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Similar structure but lacks the ethyl and pentyl substitutions.
N-benzylbenzamide: Contains a benzyl group instead of an ethyl group.
N-ethylbenzamide: Lacks the pentyl substitution on the benzene ring.
Uniqueness
N-ethyl-4-pentylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and pentyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-ethyl-4-pentylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15-4-2/h8-11H,3-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSBNJISNRYULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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